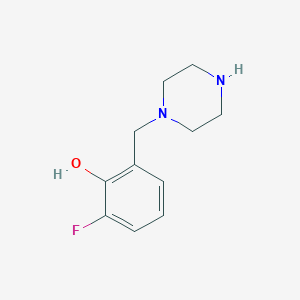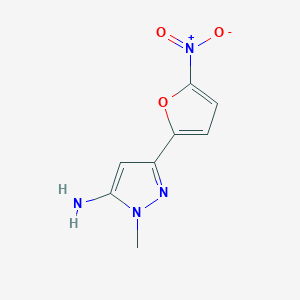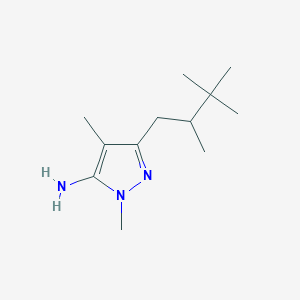
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is a synthetic organic compound that features an imidazole ring, a cyclohexane ring, and a carboxamide group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction or hydrogenation of aromatic precursors.
Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the methylamino group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Products may include imidazole N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the specific substituents introduced.
Applications De Recherche Scientifique
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-1-yl)cyclohexane-1-carboxamide
- 3-(1H-Imidazol-1-yl)cyclohexane-1-carboxylic acid
- 1-(Methylamino)cyclohexane-1-carboxamide
Uniqueness
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
3-imidazol-1-yl-1-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16) |
Clé InChI |
BASIGDAESFPANX-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCC(C1)N2C=CN=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


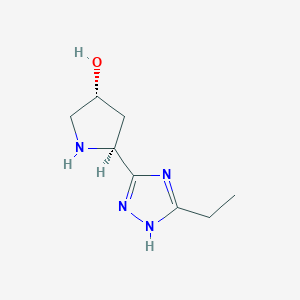
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)

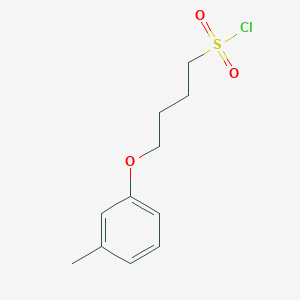
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)
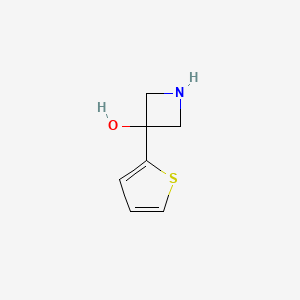
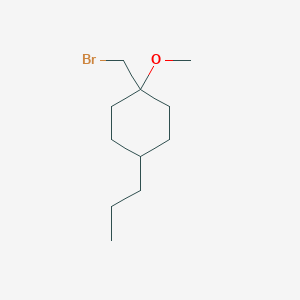
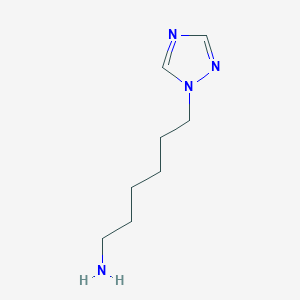

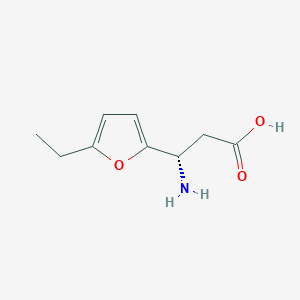
amine](/img/structure/B15325283.png)
